(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.:
Cat. No.: VC18612128
Molecular Formula: C16H15BrO7
Molecular Weight: 399.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrO7 |
|---|---|
| Molecular Weight | 399.19 g/mol |
| IUPAC Name | 6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22) |
| Standard InChI Key | TYDGGWYIJKMLEO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid features a β-D-glucuronic acid backbone (oxane ring) with a 6-bromo-2-naphthyl ether substituent at the anomeric carbon. The glucuronic acid component introduces three hydroxyl groups at positions 3, 4, and 5, a carboxylic acid at position 2, and a stereochemically defined ether linkage to the brominated naphthalene. The naphthalene system contributes aromatic rigidity and electronic effects from the bromine atom, which enhances the compound’s stability and reactivity in biological systems .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₅BrO₇ |
| Molecular Weight | 399.19 g/mol |
| CAS Number | 22720-35-0 |
| Stereochemistry | β-anomeric configuration |
The stereochemistry at the anomeric center (C1) is critical for its biological activity, as enzymes such as phosphatases exhibit substrate specificity for the β-configuration .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure through distinct signals for the naphthalene protons (δ 7.2–8.5 ppm) and the glucuronic acid moiety. The carboxylic acid proton appears as a singlet near δ 12.5 ppm in ¹H-NMR, while ¹³C-NMR reveals carbonyl carbons at δ 170–175 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 399.19, consistent with the molecular formula C₁₆H₁₅BrO₇ .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis involves sequential protection and deprotection steps to achieve regioselective bromination and glycosylation. A typical route proceeds as follows:
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Naphthalene Bromination: 2-Naphthol undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, yielding 6-bromo-2-naphthol.
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Glycosylation: The hydroxyl group of 6-bromo-2-naphthol reacts with a protected glucuronic acid donor (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucuronide) under Mitsunobu conditions, forming the ether linkage .
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Deprotection: Acidic hydrolysis removes acetyl protecting groups, yielding the free carboxylic acid and hydroxyl functionalities.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 0–5°C | 85% |
| Glycosylation | DIAD, PPh₃, THF, 25°C | 72% |
| Deprotection | HCl (1M), MeOH, 50°C | 90% |
Purification Techniques
Crude product purification employs reversed-phase chromatography (C18 column) with acetonitrile/water gradients. The compound’s hydrophobicity from the naphthalene group facilitates separation from polar byproducts. Final purity (>98%) is verified via HPLC using a UV detector at 254 nm .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 266–269°C and decomposes above 300°C. Thermal gravimetric analysis (TGA) shows a 5% weight loss at 712.4°C under atmospheric pressure, indicative of high thermal stability .
Solubility and Partitioning
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Methanol | 15.2 |
| Pyridine | 50.0 |
| Dichloromethane | <0.1 |
The limited aqueous solubility (0.5 mg/mL) necessitates solubilization in polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays . The octanol-water partition coefficient (LogP) of 2.3 suggests moderate hydrophobicity, favoring membrane permeability.
Biological Activity and Mechanistic Insights
Enzymatic Substrate Specificity
This compound serves as a fluorogenic substrate for acid phosphatases and β-glucuronidases. Enzymatic hydrolysis cleaves the glycosidic bond, releasing 6-bromo-2-naphthol, which undergoes oxidative dimerization to form 6,6′-dibromofluorescein (DBF), a fluorescent product detectable at λₑₓ/λₑₘ = 490/520 nm .
Table 3: Kinetic Parameters for Hydrolysis
| Enzyme | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) |
|---|---|---|
| Acid Phosphatase | 12.4 | 18.7 |
| β-Glucuronidase | 8.9 | 24.3 |
Applications in Cellular Imaging
In human vascular endothelial cells, DBF generated from this substrate enables real-time tracking of phosphatase activity during oxidative stress. Microarray analyses reveal upregulation of NF-κB and HIF-1α pathways, linking enzymatic activity to inflammatory responses .
Comparative Analysis with Structural Analogs
Glucuronide vs. Glucoside Derivatives
Replacing the carboxylic acid group with a hydroxyl group yields 6-bromo-2-naphthyl-β-D-glucopyranoside (CAS 15548-61-5), which lacks fluorescence-generating capacity but serves as a chromogenic substrate for β-glycosidases .
Table 4: Functional Group Impact on Bioactivity
| Property | Glucuronide (Target) | Glucoside (Analog) |
|---|---|---|
| Enzymatic Target | Phosphatases, β-glucuronidases | β-Glycosidases |
| Detection Method | Fluorescence (DBF) | Colorimetric (Fast Blue BB) |
| Aqueous Solubility | 0.5 mg/mL | 1.2 mg/mL |
Future Directions and Research Challenges
Current studies focus on optimizing the compound’s pharmacokinetic profile for in vivo imaging. Challenges include enhancing aqueous solubility through prodrug formulations and reducing non-specific binding in serum. Advances in click chemistry may enable site-specific conjugation to nanoparticles for targeted drug delivery .
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